2-Phenylindol-3-imine
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Overview
Description
2-Phenylindol-3-imine is an organic compound with the molecular formula C14H10N2. It belongs to the class of indole derivatives, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylindol-3-imine can be synthesized through several methods:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst, such as glacial acetic acid or polyphosphoric acid.
Heteroannulation: This method involves the reaction of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes.
Copper-Catalyzed Intermolecular C-H Amination: This method involves the reaction of enamines with copper catalysts under microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylindol-3-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Corresponding amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
2-Phenylindol-3-imine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylindol-3-imine involves its interaction with specific molecular targets and pathways:
Selective Estrogen Receptor Modulation: It acts as a nonsteroidal selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity.
Anticancer Activity: The compound interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-Phenylindol-3-imine can be compared with other indole derivatives:
2-Phenylindole: Similar in structure but lacks the imine group, making it less reactive in certain chemical reactions.
3-Phenylindole: Differently substituted, leading to variations in biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to this compound.
List of Similar Compounds
- 2-Phenylindole
- 3-Phenylindole
- Indole-3-acetic acid
Properties
CAS No. |
6339-33-9 |
---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenylindol-3-imine |
InChI |
InChI=1S/C14H10N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
ZQMAICYNJSHFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=N |
Origin of Product |
United States |
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